Norleucine tert-butyl ester hydrochloride Norleucine tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 119483-48-6
VCID: VC0180527
InChI: InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1
SMILES: CCCCC(C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C10H22ClNO2
Molecular Weight: 224

Norleucine tert-butyl ester hydrochloride

CAS No.: 119483-48-6

Cat. No.: VC0180527

Molecular Formula: C10H22ClNO2

Molecular Weight: 224

* For research use only. Not for human or veterinary use.

Norleucine tert-butyl ester hydrochloride - 119483-48-6

Specification

CAS No. 119483-48-6
Molecular Formula C10H22ClNO2
Molecular Weight 224
IUPAC Name tert-butyl (2S)-2-aminohexanoate;hydrochloride
Standard InChI InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1
SMILES CCCCC(C(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Composition

Norleucine tert-butyl ester hydrochloride has the molecular formula C₁₀H₂₂ClNO₂ and a molecular weight of 224.74 g/mol . Structurally, it consists of:

  • A norleucine backbone (2-aminohexanoic acid), a non-proteinogenic amino acid that acts as a methionine bioisostere.

  • A tert-butyl ester group at the carboxyl terminus, which enhances lipophilicity and metabolic stability.

  • A hydrochloride counterion that improves solubility in polar solvents .

The stereochemistry of the α-carbon is typically in the S-configuration, as denoted by its IUPAC name: (S)-tert-butyl 2-aminohexanoate hydrochloride .

Physicochemical Properties

Key properties include:

PropertyValueSource
cLogP1.19
Solubility>50 mg/mL in water
Melting Point128–131°C (decomposes)
pKa8.2 (amine), 2.1 (ester)

The tert-butyl group significantly increases lipophilicity compared to unmodified norleucine (cLogP = -1.2), facilitating membrane permeability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A representative synthesis involves:

  • Esterification: Norleucine is reacted with tert-butyl alcohol in methanol under HCl gas, yielding the tert-butyl ester intermediate .

  • Salt Formation: The ester is treated with concentrated HCl to form the hydrochloride salt.

Alternative routes employ Steglich esterification or transesterification with tert-butyl acetate, achieving yields >60% . A critical advancement is the use of carboxylesterase (CES1)-deficient mice to optimize hydrolytic stability during synthesis .

Industrial Production

Scaled-up processes utilize continuous flow reactors and automated purification systems. Key steps include:

  • Catalytic Esterification: Tosic acid-catalyzed reaction with isobutene at -20°C to 10°C .

  • Quality Control: HPLC and ¹H-NMR ensure >99% purity, as demonstrated in batches producing 179.6 kg of product .

Metabolic Stability and Pharmacokinetics

Plasma and Gastrointestinal Stability

In CES1-deficient murine models, the tert-butyl ester exhibits:

  • Plasma Stability: >50% remaining after 1 hour incubation .

  • GI Tract Stability: Resistance to hydrolysis in intestinal homogenate, unlike methyl or ethyl esters (<10% remaining at 1 hour) .

Biodistribution

Pharmacokinetic studies in tumor-bearing mice reveal:

  • Half-Life: 0.71 hours in systemic circulation.

  • Tumor Accumulation: DON (6-diazo-5-oxo-l-norleucine) released from prodrugs achieves 2.5-fold higher tumor-to-plasma ratios than parent compounds .

  • Blood-Brain Barrier Penetration: Moderate distribution, suggesting potential in glioblastoma therapies.

Applications in Drug Development

Prodrug Design

Norleucine tert-butyl ester is a cornerstone in tumor-targeted prodrugs such as DRP-104, currently in clinical trials. Advantages include:

  • Controlled Release: Selective hydrolysis by tumor-associated enzymes minimizes off-target toxicity .

  • Enhanced Solubility: Aqueous solubility of 45 mg/mL vs. 5 mg/mL for DRP-104 .

Peptide Synthesis

The compound serves as a methionine substitute in solid-phase peptide synthesis, preventing oxidation-induced degradation . For example, it stabilizes neuropeptide Y analogs during Fmoc-based assembly .

Comparative Analysis with Analogues

Parametertert-Butyl EsterEthyl EsterMethyl Ester
cLogP1.190.45-0.05
GI Stability>50% at 1 hr<10% at 1 hr<10% at 1 hr
Tumor Uptake2.5-fold ↑1.2-fold ↑No improvement

The tert-butyl variant outperforms analogues in metabolic stability and tumor targeting .

Future Directions

  • Prodrug Optimization: Engineering dual ester-amide promoieties to balance solubility and release kinetics .

  • Neuro-Oncology: Leveraging blood-brain barrier penetration for brain tumor therapies.

  • Sustainable Synthesis: Developing biocatalytic routes to reduce reliance on toxic solvents like dioxane .

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